molecular formula C8H7ClN2OS B6254989 4-chloro-6-methoxy-1,3-benzothiazol-2-amine CAS No. 51482-98-5

4-chloro-6-methoxy-1,3-benzothiazol-2-amine

Cat. No. B6254989
CAS RN: 51482-98-5
M. Wt: 214.7
InChI Key:
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Description

“4-chloro-6-methoxy-1,3-benzothiazol-2-amine” is a chemical compound that belongs to the class of benzothiazoles . It has a molecular weight of 295.59 .


Synthesis Analysis

The synthesis of similar compounds has been reported in the literature. For instance, aminothiazole Schiff base ligands were designed by reacting 1,3-thiazol-2-amine and 6-ethoxy-1,3-benzothiazole-2-amine separately with 3-methoxy-2-hydroxybenzaldehyde . The ligands were then used for chelation with bivalent metal chlorides .


Molecular Structure Analysis

The molecular structure of “4-chloro-6-methoxy-1,3-benzothiazol-2-amine” can be analyzed using various spectroscopic methods such as FT-IR, UV Vis, 1H and 13C NMR, and MS . The theoretically optimized geometrical structures can be examined using density function theory .


Chemical Reactions Analysis

The chemical reactions involving “4-chloro-6-methoxy-1,3-benzothiazol-2-amine” can be studied using various analytical methods. For example, the ligands synthesized from 1,3-thiazol-2-amine and 6-ethoxy-1,3-benzothiazole-2-amine were exploited in lieu of chelation with bivalent metal chlorides .


Physical And Chemical Properties Analysis

The physical and chemical properties of “4-chloro-6-methoxy-1,3-benzothiazol-2-amine” can be analyzed using various methods. It is a powder at room temperature .

Mechanism of Action

The mechanism of action of benzothiazole derivatives, which includes “4-chloro-6-methoxy-1,3-benzothiazol-2-amine”, can be studied in the context of their biological activities. For instance, benzothiazole derivatives have been reported to display antibacterial activity by inhibiting various enzymes .

Safety and Hazards

The safety and hazards associated with “4-chloro-6-methoxy-1,3-benzothiazol-2-amine” can be determined based on its hazard statements. It has hazard statements H302, H315, H319, and H413 .

Future Directions

The future directions in the research of “4-chloro-6-methoxy-1,3-benzothiazol-2-amine” could involve the development of novel antibacterial molecules based on the benzothiazole moiety . Further studies could also explore its potential applications in other areas of medicinal chemistry.

properties

{ "Design of the Synthesis Pathway": "The synthesis pathway for 4-chloro-6-methoxy-1,3-benzothiazol-2-amine involves the reaction of 4-chloro-2-nitroaniline with methanol and sulfur to form 4-chloro-2-methoxyaniline. This intermediate is then reacted with 2-mercaptobenzothiazole in the presence of a base to yield the final product.", "Starting Materials": [ "4-chloro-2-nitroaniline", "methanol", "sulfur", "2-mercaptobenzothiazole", "base" ], "Reaction": [ "Step 1: 4-chloro-2-nitroaniline is reacted with methanol and sulfur to form 4-chloro-2-methoxyaniline.", "Step 2: 4-chloro-2-methoxyaniline is then reacted with 2-mercaptobenzothiazole in the presence of a base to yield 4-chloro-6-methoxy-1,3-benzothiazol-2-amine." ] }

CAS RN

51482-98-5

Product Name

4-chloro-6-methoxy-1,3-benzothiazol-2-amine

Molecular Formula

C8H7ClN2OS

Molecular Weight

214.7

Purity

95

Origin of Product

United States

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